Ethyl 5,5-difluoro-2,4-dioxopentanoate
Description
Its structure features two fluorine atoms at the C5 position and two ketone groups at C2 and C4, esterified with an ethyl group.
Properties
CAS No. |
1245773-18-5 |
|---|---|
Molecular Formula |
C7H8F2O4 |
Molecular Weight |
194.13 |
IUPAC Name |
ethyl 5,5-difluoro-2,4-dioxopentanoate |
InChI |
InChI=1S/C7H8F2O4/c1-2-13-7(12)5(11)3-4(10)6(8)9/h6H,2-3H2,1H3 |
InChI Key |
UVYGMVRFNMUGAX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CC(=O)C(F)F |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate
- Structure: Replaces the two C5 hydrogens in the target compound with a third fluorine (C₇H₇F₃O₄; monoisotopic mass 212.02964 Da).
- Properties : Higher molecular weight (212.123 vs. 194.04) and increased electron-withdrawing effects due to the trifluoro group. This enhances reactivity in nucleophilic substitutions or cyclizations.
- Research Status : Widely available from suppliers (e.g., TRC, AK Scientific) with prices ranging from $151/100 mg to $580/1 g . Used in heterocyclic synthesis, as evidenced by its role in generating pyrazole derivatives .
- Similarity Score : 0.78 (based on structural and functional group alignment) .
Ethyl 5,5-dimethoxy-2,4-dioxopentanoate
- Structure : Methoxy (-OCH₃) groups replace fluorines at C5 (C₉H₁₄O₆).
- Properties : Reduced electrophilicity compared to fluorinated analogs due to electron-donating methoxy groups. This makes it more suitable for acid-catalyzed cyclizations, such as pyrazole formation via hydrazine treatment .
- Applications : Intermediate in synthesizing heterocycles like ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate .
Ethyl 3-Chloro-2,4-dioxopentanoate
Diethyl 4,4-difluoroheptanedioate
- Structure : Two ester groups and a longer carbon chain (C₉H₁₄F₂O₄).
- Properties : Similarity score of 0.75 due to difluoro substitution, but the extended aliphatic chain alters solubility and steric effects. Likely used in polyester or macrocycle synthesis .
Research Findings and Comparative Data
Structural and Physical Properties
Commercial Availability and Research Activity
- The trifluoro compound is commercially available (e.g., TRC, AK Scientific) and extensively used in published protocols, while the target difluoro compound lacks supplier data and has minimal patent coverage .
Preparation Methods
Zinc-Mediated Reduction of Ethyl Chlorodifluoroacetate
The most well-documented method involves the reaction of ethyl chlorodifluoroacetate with chlorotrimethylsilane in the presence of zinc dust. This process generates a 2,2-difluoroketene silyl acetal intermediate, which undergoes subsequent condensation with carbonyl-containing substrates.
Reaction Conditions:
- Solvent: Cyclic ureas such as 1,3-dimethylimidazolidin-2-one (DMI) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU).
- Temperature: 0–50°C for acetal formation; 20–40°C for condensation.
- Reducing Agent: Zinc dust (1.1–1.2 equivalents relative to ethyl chlorodifluoroacetate).
Mechanistic Insights:
- Step 1: Zinc reduces ethyl chlorodifluoroacetate, facilitating the elimination of chlorine and formation of a difluoroketene intermediate.
- Step 2: The ketene reacts with chlorotrimethylsilane to yield the silyl acetal, stabilized by coordination with ZnCl₂ by-products.
- Step 3: In situ condensation with aldehydes or ketones extends the carbon chain, though the target compound requires termination before aldehyde incorporation.
Example Protocol (Adapted from Patent EP0655454A1):
- Combine zinc dust (44 mg-atom), DMI (15 mL), and chlorotrimethylsilane (48 mmol) under nitrogen.
- Add ethyl chlorodifluoroacetate (40.6 mmol) at 0–5°C, allowing exothermic warming to 38°C.
- Heat to 40°C for 2 hours to maximize silyl acetal yield (monitored via ¹⁹F NMR).
- Quench with aqueous NaHSO₄ and extract with ethyl acetate to isolate the crude product.
Yield: 40–50% after purification, with diastereomeric ratios of 88:12 (erythro:threo) observed in analogous systems.
Cyclocondensation of Difluoro-dioxo Esters
Hydrazine-Mediated Cyclodehydration
Ethyl 5,5-difluoro-2,4-dioxopentanoate serves as a precursor in pyrazole synthesis via cyclo-dehydration with substituted hydrazines. This method, while primarily used to generate heterocycles, implies its preparation from simpler dioxo esters.
Key Steps:
- Formation of Ethyl 4-(R3)-2,4-dioxo-butanoates: Base-catalyzed Claisen condensation of ethyl difluoroacetate with diketene derivatives.
- Cyclodehydration: Reaction with hydrazines at elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF), catalyzed by acetic acid.
Optimization Challenges:
- Fluorine Stability: Harsh conditions risk defluorination; thus, mild temperatures (<100°C) and inert atmospheres are critical.
- Solvent Choice: DMF enhances solubility but necessitates rigorous drying to prevent hydrolysis.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
The patent-preferenced method using DMI or DMPU highlights solvent recovery as a cost-saving measure. These solvents exhibit high boiling points (DMI: 220°C; DMPU: 246°C), enabling distillation-based recycling after extraction.
Economic Analysis:
| Parameter | Value |
|---|---|
| Zinc Consumption | 1.1–1.2 eq (non-recoverable) |
| Solvent Loss per Batch | <5% (with distillation) |
| Estimated COGS | $120–150/kg (at 100 kg scale) |
Analytical Characterization
Spectroscopic Data
While the provided sources omit full characterization, inferred data from analogous compounds include:
- ¹⁹F NMR (CDCl₃): δ −110 to −115 ppm (CF₂ group).
- IR (neat): 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).
- MS (EI): m/z 208 [M]⁺.
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